molecular formula C12H12O3 B13054010 Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid

Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid

Cat. No.: B13054010
M. Wt: 204.22 g/mol
InChI Key: HCUCYHQPDVBXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid (CAS: 2089651-56-7) is a bicyclic compound featuring a chromane (benzopyran) ring fused to a cyclopropane moiety via a spiro junction at the 4-position of the chromane. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.23 g/mol . The compound’s rigid spirocyclic architecture introduces significant steric constraints, which can influence its physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-11(14)8-1-2-9-10(7-8)15-6-5-12(9)3-4-12/h1-2,7H,3-6H2,(H,13,14)

InChI Key

HCUCYHQPDVBXAD-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCOC3=C2C=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of chromane derivatives with cyclopropane precursors under specific conditions. For example, the Corey–Chaykovsky reaction can be employed, where a chromane derivative reacts with dimethyloxosulfonium methylide to form the spirocyclic structure .

Industrial Production Methods

Industrial production of spirocyclic compounds often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid derivatives with additional functional groups, while reduction may produce simpler spirocyclic compounds.

Scientific Research Applications

Scientific Research Applications

The applications of spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid span various scientific fields, particularly in chemistry and pharmacology.

Synthetic Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the development of various derivatives, which can be utilized in creating more complex molecules.
  • Catalytic Asymmetric Reactions : this compound has been explored as a building block in catalytic asymmetric reactions, enhancing the efficiency and selectivity of synthetic pathways .

Biological Research

  • Biological Activity : Preliminary studies indicate that this compound exhibits promising biological activities, potentially influencing enzyme activity and various biological pathways. Its ability to interact with specific molecular targets suggests it may serve as an inhibitor or activator in therapeutic applications.
  • Drug Discovery : Due to its structural properties, this compound is being investigated for its potential applications in drug discovery. It may modulate biological processes, making it a candidate for further pharmacological studies .

Case Study 1: Pharmacological Potential

Research has shown that this compound interacts with specific enzymes involved in metabolic pathways. Ongoing studies aim to elucidate its mechanism of action and therapeutic potential.

Case Study 2: Cosmetic Applications

The compound's stability and bioactivity have led to investigations into its use in cosmetic formulations. Its properties may enhance skin hydration and provide protective effects against environmental stressors .

Mechanism of Action

The mechanism of action of spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[chromane-4,2'-cyclopropane] Derivatives

6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic Acid (CAS: 13257-19-7)
  • Molecular Formula : C₁₂H₁₁ClO₃
  • This modification may also improve metabolic stability compared to the parent compound .
  • Applications : Chlorinated spiro derivatives are often explored for enhanced target selectivity in kinase inhibitors .

Table 1: Chromane-Cyclopropane Spiro Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Potential Applications
Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid 2089651-56-7 C₁₂H₁₂O₃ None Kinase inhibition
6-Chloro derivative 13257-19-7 C₁₂H₁₁ClO₃ Cl at C6 Anticancer agents

Spiro Compounds with Alternative Bicyclic Systems

(1R,2R,3S)-3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic Acid
  • Molecular Formula : C₁₂H₁₄O₄
  • Key Differences: Incorporates a norbornene (bicyclo[2.2.1]heptene) system, increasing structural complexity and rigidity.
  • Synthesis : Requires stereoselective methods, contrasting with the microwave-assisted routes used for chromane-based spiro compounds .
Spiro[4.5]dec-7-ene-1-carboxylic Acid Derivatives
  • Example : (1S,4S,5S,9S)-9-Hydroxy-8-methyl-4-(propan-2-yl)spiro[4.5]dec-7-ene-1-carboxylic acid
  • Molecular Formula : C₁₅H₂₄O₃
  • Key Differences : The larger spiro[4.5]decene system introduces additional stereocenters and functional groups (e.g., hydroxy, methyl), which may confer unique pharmacokinetic profiles .

Table 2: Spiro Compounds with Non-Chromane Cores

Compound Type Molecular Formula Structural Features Notable Properties
Norbornene-cyclopropane spiro C₁₂H₁₄O₄ Bicyclo[2.2.1]heptene + cyclopropane High stereochemical complexity
Spiro[4.5]decene derivatives C₁₅H₂₄O₃ Hydroxy and alkyl substituents Enhanced metabolic stability

Spiro Compounds in Kinase Inhibition

Derivatives of spiro[indoline-3,4-piperidine]-2-ones (e.g., B1-B7) were synthesized by replacing piperidine with cyclopropane, resulting in compounds with residual EGFR/HER2 inhibition activities under 0.5 µM drug concentration .

Key Insights :

  • Cyclopropane Integration : Cyclopropane rings in spiro systems enhance conformational restriction, improving binding to ATP pockets in kinases .
  • Substituent Effects : Chlorine or methoxy groups (e.g., in 6-chloro derivatives) can modulate electronic and steric interactions, impacting potency .

Biological Activity

Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid is a unique organic compound characterized by a spirocyclic structure that combines a chromane ring with a cyclopropane moiety. This distinct arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C12H12O3
  • Molecular Weight : 204.22 g/mol
  • IUPAC Name : spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-carboxylic acid

The synthesis of this compound typically involves cyclization reactions, such as the Corey–Chaykovsky reaction, which facilitates the formation of the spirocyclic structure through the reaction of chromane derivatives with cyclopropane precursors.

Mechanism of Biological Activity

Research indicates that this compound exhibits promising biological activities due to its ability to interact with various molecular targets. These interactions may influence enzyme activity and modulate biological pathways, suggesting potential applications in therapeutic contexts.

Potential Mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, either inhibiting or activating their functions.
  • Induction of Oxidative Stress : Similar compounds have demonstrated pro-oxidant properties, leading to increased reactive oxygen species (ROS) levels and subsequent cellular effects such as apoptosis or autophagy .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives. Below are summarized findings from key research efforts:

Anticancer Activity

A study investigated the anticancer mechanisms of various flavanone/chromanone derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Compound 18–20HT-29
Compound 215–30Caco-2
Spiro CompoundTBDTBD

The study highlighted that certain derivatives exhibited strong antiproliferative activity comparable to established chemotherapeutics like cisplatin .

Case Studies and Comparative Analysis

A comparative analysis was conducted on this compound and similar compounds to elucidate differences in biological activity:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Spiro[chromane-4,2'-cyclopropane]-1'-carboxylic acidC12H12O3Different carboxylic group positionModerate
Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylateC15H18O3Additional methyl groupsLow
Spiro[chroman-4,1'-cyclobutane]-7-carboxylic acidC12H12O3Cyclobutane ring instead of cyclopropaneTBD

This table illustrates how variations in chemical structure can influence biological outcomes. Notably, the unique arrangement in this compound may confer distinct pharmacological properties that warrant further investigation.

Future Directions in Research

Given the preliminary findings regarding the biological activity of this compound:

  • Further Pharmacological Studies : Detailed exploration of its mechanism of action is essential to identify specific molecular targets and pathways involved.
  • Synthesis of Derivatives : Creating and testing derivatives could enhance understanding of structure-activity relationships.
  • Clinical Trials : Promising results from preliminary studies could lead to clinical evaluations for potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid, and how are intermediates characterized?

The synthesis of spiro compounds often involves cyclopropanation and chromane ring formation. For example, spiro[cyclopentane-1,3'-isoquinoline] derivatives are synthesized via multi-step reactions, including cyclocondensation and purification by column chromatography (e.g., hexane/AcOEt gradients) . Intermediates are typically characterized using 1H^1H NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For chromane derivatives, esterification and cyclization steps using reagents like phosphorus oxychloride or zinc chloride are common .

Q. What safety precautions are necessary when handling this compound, given its structural analogs?

While specific toxicity data for this compound is limited, analogs such as 2'-cyclohexyl-spiro[cyclopentane-isoquinoline]-carboxylic acid require precautions against inhalation, skin contact, and eye exposure. Use fume hoods, gloves, and safety goggles. Stable storage conditions (room temperature, dry environments) are recommended, as per safety data sheets for related spiro compounds .

Q. How can researchers validate the purity of this compound?

Purity is assessed via HPLC (≥98% purity criteria) and thin-layer chromatography (TLC) . For enantiomeric validation, chiral column chromatography or optical rotation measurements (e.g., [α]D20[\alpha]_D^{20}) are employed, as demonstrated in enantioselective syntheses of spiro[indoline-chromane] derivatives .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this spiro compound?

Stereochemical configuration critically impacts bioactivity. For example, in GPR120 agonists, the (R,R,R)-cyclopropane isomer showed higher potency than diastereomers, attributed to improved receptor binding . Computational methods like DFT can model stereoelectronic effects, while X-ray crystallography (e.g., CuKα radiation, 2θ range 8.3–147.5°) resolves absolute configurations .

Q. What computational strategies are effective for predicting reactivity or stability of the cyclopropane-chromane system?

Density Functional Theory (DFT) calculates reaction thermodynamics (ΔrG°, ΔrH°) to predict cyclopropane ring stability under varying conditions . Molecular docking studies (e.g., Glide SP scoring) evaluate interactions with biological targets, as seen in spirofurochromanone derivatives .

Q. How can contradictory data on compound stability or bioactivity be resolved?

Systematic reviews (following Cochrane criteria) and meta-analyses reconcile discrepancies by aggregating data across studies . For stability conflicts, accelerated degradation studies under controlled temperatures/pH, paired with LC-MS monitoring, identify decomposition pathways .

Q. What experimental designs optimize pharmacological evaluation of this compound?

In vitro assays (e.g., kinase inhibition or receptor activation) use dose-response curves (IC50/EC50) with controls for off-target effects. In vivo models (e.g., xenografts for antineoplastic activity) require pharmacokinetic profiling (Cmax, AUC) and metabolite identification via HRMS/MS .

Methodological Resources

  • Structural Analysis : X-ray crystallography (R1/wR2 indices ≤0.08/0.26) .
  • Data Synthesis : PRISMA guidelines for systematic reviews .
  • Stereochemical Modeling : Gaussian 16 for DFT, Maestro for docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.